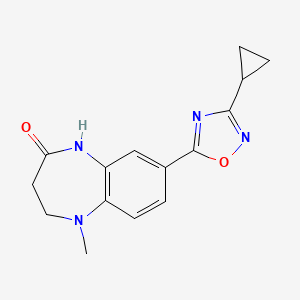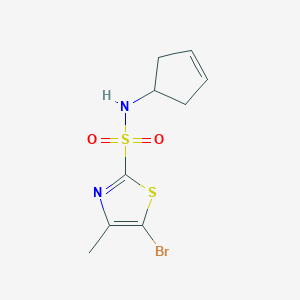![molecular formula C13H15BrN2 B7641125 4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile, commonly known as BrCRIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BrCRIB involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. BrCRIB has also been shown to inhibit the activity of STAT3, a transcription factor that plays a crucial role in tumor growth and progression.
Biochemical and Physiological Effects:
BrCRIB has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of tumor growth. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BrCRIB is its potential therapeutic applications, particularly in the treatment of cancer. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of BrCRIB is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of BrCRIB, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to investigate the mechanism of action of BrCRIB and its potential toxicity. Finally, the development of more efficient synthesis methods for BrCRIB could facilitate its use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, BrCRIB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Studies have shown that BrCRIB can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, further investigation is needed to fully understand the mechanism of action of BrCRIB and its potential toxicity.
Métodos De Síntesis
BrCRIB can be synthesized using various methods, including the reaction of 3-bromophenylcyclopropylamine with butanenitrile under reflux conditions. The reaction yields BrCRIB as a white solid, which can be purified via recrystallization.
Aplicaciones Científicas De Investigación
BrCRIB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that BrCRIB can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[[1-(3-bromophenyl)cyclopropyl]amino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-12-5-3-4-11(10-12)13(6-7-13)16-9-2-1-8-15/h3-5,10,16H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFLXAVDJFILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)


